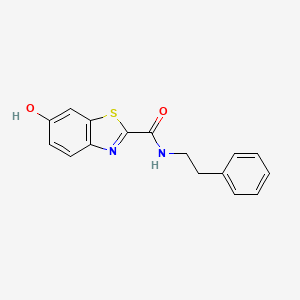
Antibacterial agent 149
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 149 is a laccase inhibitor with high fungicidal activity. It is primarily used in the study of rice sheath blight, a disease caused by the fungus Rhizoctonia solani. This compound has shown significant potential in controlling bacterial and fungal infections, making it a valuable tool in agricultural and biomedical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 149 involves the preparation of N-acyl-1,2,3,4-tetrahydroquinoline derivatives. The reaction typically starts with the acylation of 1,2,3,4-tetrahydroquinoline using acyl chlorides in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Antibacterial agent 149 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Antibacterial agent 149 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study laccase inhibition and its effects on fungal growth.
Biology: Investigated for its potential to control fungal infections in plants, particularly rice.
Medicine: Explored for its potential use in developing new antifungal and antibacterial drugs.
Industry: Used in the agricultural industry to control fungal diseases in crops.
作用机制
Antibacterial agent 149 exerts its effects by inhibiting the enzyme laccase, which is involved in the oxidation of phenolic compounds. By inhibiting laccase, the compound disrupts the fungal cell wall synthesis, leading to cell death. The molecular targets include the active site of the laccase enzyme, and the pathways involved are related to the oxidative stress response in fungal cells .
相似化合物的比较
Similar Compounds
Benzothiazole derivatives: These compounds also exhibit antibacterial and antifungal activities.
Quinoline derivatives: Similar to Antibacterial agent 149, these compounds are used in the treatment of fungal infections.
Phenolic compounds: Known for their antimicrobial properties.
Uniqueness
This compound is unique due to its high specificity for laccase inhibition and its potent fungicidal activity. Unlike other similar compounds, it has shown significant effectiveness in controlling rice sheath blight, making it a valuable tool in agricultural research .
属性
分子式 |
C21H18N4O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
(1Z)-2-cyano-N-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C21H18N4O2/c22-12-11-19(14-23)24-27-15-16-7-9-18(10-8-16)21(26)25-13-3-5-17-4-1-2-6-20(17)25/h1-2,4,6-10H,3,5,11,13,15H2/b24-19- |
InChI 键 |
WQGWAYLKWCIWDJ-CLCOLTQESA-N |
手性 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CO/N=C(/CC#N)\C#N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CON=C(CC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)













